(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a structurally complex molecule featuring a propen-1-one backbone conjugated to a benzo[d][1,3]dioxol-5-yl (benzodioxole) aromatic system and a piperazine moiety substituted with a 2-cyclopropyl-2-hydroxyethyl group. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.
Key structural attributes include:
- Benzodioxole group: Contributes to lipophilicity and may influence hydrogen-bonding patterns via ether oxygens.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.ClH/c22-16(15-3-4-15)12-20-7-9-21(10-8-20)19(23)6-2-14-1-5-17-18(11-14)25-13-24-17;/h1-2,5-6,11,15-16,22H,3-4,7-10,12-13H2;1H/b6-2+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGDICHITIQYBQ-LKZNWTOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H17ClN2O3
- Molecular Weight : 300.76 g/mol
- IUPAC Name : this compound
The compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cholinesterase enzymes, which are crucial in neurotransmission. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities, likely through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Initial studies indicate that this compound may induce apoptosis in cancer cells by interfering with microtubule dynamics and triggering cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related benzodioxole derivatives, revealing that the presence of the dioxole ring significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to conventional antibiotics.
Case Study 2: Neuroprotective Effects
Research on similar piperazine derivatives indicated their potential neuroprotective effects through cholinesterase inhibition. These compounds demonstrated a capacity to improve cognitive function in animal models of Alzheimer’s disease by increasing acetylcholine levels in the brain.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of benzodioxole compounds suggest that modifications to the piperazine moiety can significantly alter biological activity. For instance, cyclopropyl substitutions have been correlated with enhanced binding affinity to target enzymes, leading to increased potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and synthetic strategies.
Substituent Effects on Physicochemical Properties
Aromatic Systems :
- The benzodioxole group (target compound, Compound 12, Yan et al.) provides moderate lipophilicity and hydrogen-bond acceptor capacity via its ether oxygens. In contrast, chlorophenyl substituents (Compounds 13, 14) increase electronegativity and may enhance membrane permeability but reduce solubility .
- Methoxy groups (Yan et al.) improve π-π interactions in crystal packing, as observed in their refined anisotropic displacement parameters .
- Piperazine Modifications: The 2-cyclopropyl-2-hydroxyethyl group in the target compound introduces both steric hindrance (cyclopropyl) and polarity (hydroxyethyl), balancing hydrophobicity and solubility.
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s hydrochloride salt may adopt distinct packing motifs compared to neutral analogs. For example, Yan et al. reported hydrogen-bonded networks involving benzodioxole oxygens and piperazine N-atoms, stabilized by C–H···O interactions . Chlorophenyl derivatives (Compounds 13–14) may exhibit weaker intermolecular interactions due to reduced hydrogen-bonding capacity .
Pharmacological Implications
- The hydrochloride salt could improve pharmacokinetics, warranting further in vitro evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
